Chlorfenazole
Overview
Description
Chlorfenazole is a benzimidazole-based compound known for its fungicidal properties. It is used in agriculture to control fungal diseases in crops such as rice and wheat. This compound is also a commercialized drug used to treat intestinal nematodoses.
Mechanism of Action
Target of Action
Chlorfenazole is a commercialized benzimidazole-based drug . Benzimidazoles are known to bind to the beta-tubulin of parasites, inhibiting microtubule formation and thus disrupting cell division . .
Mode of Action
As a benzimidazole derivative, it is likely to interfere with the polymerization of beta-tubulin into microtubules, an essential process for cell division and growth . This disruption leads to the death of the cells, particularly effective against rapidly dividing cells such as those in parasites.
Biochemical Pathways
Benzimidazoles typically affect the microtubule formation pathway by binding to beta-tubulin . This binding prevents the polymerization of tubulin into microtubules, disrupting cell division and leading to cell death.
Pharmacokinetics
As a benzimidazole derivative, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of this compound’s action is the disruption of cell division, leading to cell death . This is particularly effective against rapidly dividing cells such as those in parasites. This compound is used to treat intestinal nematodoses , indicating its effectiveness against parasitic worms.
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the drug’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorfenazole can be synthesized from 2-chlorobenzalmalononitrile, which is commonly used as the tear-inducing agent in tear-gas grenades. The synthesis involves a Lewis acid-catalyzed reaction of 2-chlorobenzalmalononitrile with o-phenylenediamine. The reaction is typically carried out in the presence of a catalyst such as zirconium tetrachloride (ZrCl4) under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves the extraction of 2-chlorobenzalmalononitrile from expired tear-gas grenades, followed by its conversion to this compound via the aforementioned Lewis acid-catalyzed reaction. This method not only provides a way to valorize waste tear-gas grenades but also ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Chlorfenazole undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chlorfenazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in controlling fungal infections.
Medicine: Used as a drug to treat intestinal nematodoses and other parasitic infections.
Industry: Employed in agriculture to control fungal diseases in crops, contributing to improved crop yields and food security
Comparison with Similar Compounds
Chlorfenazole is unique among benzimidazole-based compounds due to its specific chemical structure and properties. Similar compounds include:
Benzimidazole: A parent compound with antifungal and antiparasitic properties.
Mebendazole: A benzimidazole derivative used to treat parasitic worm infections.
Albendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
This compound stands out due to its specific use in agriculture and its unique synthesis route from 2-chlorobenzalmalononitrile .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILIYWFQRJOPAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189283 | |
Record name | 2-(2-Chlorophenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3574-96-7 | |
Record name | Chlorfenazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3574-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorfenazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3574-96-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Chlorophenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chlorophenyl)benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORFENAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT668W2SVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the proposed synthesis of chlorfenazole from expired tear gas grenades?
A1: The research presents a novel approach to valorizing waste o-Chlorobenzonitrile (CS), a common tear-inducing agent found in expired tear gas grenades [, ]. Instead of solely focusing on disposal, the researchers propose extracting CS and utilizing it as a precursor for synthesizing this compound, a benzimidazole-based drug with known anthelmintic properties [, ]. This method not only offers a potential solution for waste management but also explores a new synthetic route for a commercially relevant pharmaceutical compound.
Q2: What are the potential advantages and challenges associated with this novel synthesis method?
A2: This approach presents several potential advantages, including:
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